molecular formula C10H10N+ B1211180 N-Methylisoquinolinium CAS No. 33718-23-9

N-Methylisoquinolinium

Cat. No.: B1211180
CAS No.: 33718-23-9
M. Wt: 144.19 g/mol
InChI Key: ZONQVNWUCWMRBX-UHFFFAOYSA-N
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Description

N-Methylisoquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C10H10N+ and its molecular weight is 144.19 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution with Hydroxide Ions

N-Methylisoquinolinium undergoes nucleophilic substitution reactions with hydroxide ions, where the substituent at the α-position (C2) exhibits markedly higher reactivity than the γ-position (C4).

Key Findings:

  • Reactivity Ratios :

    Substituent (Position)Relative Reactivity (20°C)
    2-Iodo1440 vs. 4-Iodo isomer
    2-Methylthio1490 vs. 4-Methylthio

    This enhanced reactivity at the α-position arises from lower activation energies (ΔG‡) and higher frequency factors (A) in transition states .

  • N-Methylation Effects :
    N-Methylation increases reactivity by 1.2–3.4 × 10⁷-fold for α-substituents and 6.1 × 10⁵-fold for γ-substituents at 114.8°C .

Oxidation by Monoamine Oxidase (MAO)

This compound is oxidized by MAO enzymes in human brain synaptosomal mitochondria, forming neurotoxic metabolites that inhibit catecholamine metabolism .

Kinetic Parameters:

MAO TypeSubstrateKm (μM)Vmax (pmol/min/mg protein)
AThis compound571 ± 250.29 ± 0.06
BThis compound463 ± 430.16 ± 0.03

The oxidation generates this compound ion, which inhibits tyrosine hydroxylase, aromatic-L-amino acid decarboxylase, and MAO itself .

Reactions with Nucleophiles

This compound participates in nucleophilic additions, forming stable adducts with amines, alcohols, and thiols.

Reactivity Trends:

NucleophileProduct TypeReaction Rate (Relative)
AminesSubstituted UreasModerate
AlcoholsCarbamatesSlow
ThiolsThiocarbamatesFast

These reactions often proceed via a two-step mechanism: initial nucleophilic attack at the α-carbon followed by elimination of the leaving group .

Cytotoxicity in PC12 Cells

This compound exhibits concentration-dependent neurotoxicity in PC12 cells, though less potent than MPP⁺ (1-methyl-4-phenylpyridinium):

CompoundLD₅₀ (μM)
This compound>1000
MPP⁺~300

Cytotoxicity correlates with mitochondrial dysfunction and dopamine reuptake inhibition .

Synthetic Pathways

This compound is synthesized via Menschutkin reaction (quaternization):

  • Quaternization :
    Isoquinoline + Methyl iodide → this compound iodide .

  • Metathesis :
    this compound iodide + AgBF₄ → this compound tetrafluoroborate .

Computational Insights

DFT studies reveal that α-substituents stabilize transition states through resonance effects, lowering activation barriers. In contrast, γ-substituents exhibit steric hindrance and weaker electronic stabilization .

Stability and Side Reactions

This compound is prone to dimerization under basic conditions, forming uretonimine derivatives. Competitive pathways include carbodiimide formation and CO₂ release .

Properties

IUPAC Name

2-methylisoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQVNWUCWMRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3947-77-1 (iodide), 50316-67-1 (chloride)
Record name N-Methylisoquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60187402
Record name N-Methylisoquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-23-9
Record name N-Methylisoquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylisoquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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